4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide is a benzamide derivative characterized by three key structural motifs:
A benzamide core (C₆H₅CONH-) linked to an oxazole heterocycle.
A 1,2-oxazol-3-ylmethyl substituent bearing a 2-methyl-2,3-dihydro-1-benzofuran-5-yl group.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic groups play critical roles.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-17-11-16(6-9-20(17)29-14)21-12-18(24-30-21)13-23-22(26)15-4-7-19(8-5-15)31(27,28)25(2)3/h4-9,11-12,14H,10,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFWRXCSBRHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of Oxazole Intermediate: The oxazole ring is often formed via the cyclodehydration of α-hydroxyamides or α-hydroxyketones in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling Reaction: The benzofuran and oxazole intermediates are coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the fused system.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through the reaction of the amine precursor with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Final Functionalization: The benzamide moiety is attached via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxazole moieties, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, the benzofuran-oxazole system may interact with DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Structural Comparison with 4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
The analog 4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide shares the benzamide and dimethylsulfamoyl groups but diverges in heterocyclic and substituent features:
Implications :
- The benzofuran substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetics (e.g., half-life) compared to the triazole analog’s methoxy and thioether groups.
Comparison Table :
Implications :
- Both compounds utilize amide coupling strategies, but the target compound’s heterocyclic appendages (oxazole-benzofuran) may require additional steps, such as cyclization or Suzuki-Miyaura coupling for the benzofuran moiety.
Research Findings and Data Gaps
- Structural Analysis: The target compound’s crystallographic data (if available) could be refined using programs like SHELXL , which is standard for small-molecule crystallography.
- Bioactivity: Neither evidence nor explicit data on the target compound’s biological activity is available.
- Physicochemical Properties : Computational modeling could predict logP, solubility, and drug-likeness, but experimental data is absent.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide , commonly referred to as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core, a dimethylsulfamoyl group, and a 1,2-oxazole moiety linked to a benzofuran. The molecular formula is , and its molecular weight is approximately 373.47 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in pain modulation and inflammation. The presence of the dimethylsulfamoyl group suggests potential interactions with sulfamoyl-containing enzymes or receptors.
Analgesic Properties
Studies have shown that derivatives of benzofuran exhibit significant analgesic effects. A related compound was tested in models of neuropathic pain and demonstrated efficacy comparable to established analgesics. The mechanism involved selective agonism at the CB2 receptor , which is known for its role in modulating pain without central nervous system side effects .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Pharmacokinetics and ADMET Profile
Preliminary studies on pharmacokinetics indicate favorable absorption and distribution characteristics for compounds in this class. The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile appears promising based on structural analogs that suggest low toxicity and good bioavailability .
Study 1: Neuropathic Pain Model
In a controlled study using rat models of neuropathic pain induced by paclitaxel, the compound exhibited significant analgesic effects without affecting locomotor activity. The effects were selectively blocked by a CB2 receptor antagonist, confirming the receptor's role in mediating these effects .
Study 2: Inflammatory Pain Model
Another study investigated the anti-inflammatory potential of related benzofuran derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vivo, supporting their use as therapeutic agents for inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
